3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide
Description
Properties
IUPAC Name |
(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO2/c20-13-6-9-16(17(21)12-13)18-10-7-15(24-18)8-11-19(23)22-14-4-2-1-3-5-14/h1-12H,(H,22,23)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRMPDQDWATQBQ-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation for Acrylamide Formation
The acrylamide moiety in the target compound may be introduced via Knoevenagel condensation, a method widely employed for α,β-unsaturated carbonyl systems. A precedent exists in the synthesis of N-[5-(3-dimethylamino-acryloyl)-2-fluoro-phenyl]-N-methyl-acetamide, where N,N-dimethylformamide dimethyl acetal (NDMF-DMA) facilitates the condensation of a ketone precursor with dimethylamine. Adapting this approach:
- Precursor Preparation : 5-(2,4-Dichlorophenyl)furan-2-carbaldehyde serves as the starting material.
- Condensation : Reaction with N-phenylacetamide in the presence of NDMF-DMA under reflux conditions (80–100°C, 6–8 hours) yields the α,β-unsaturated acrylamide.
Table 1. Reaction Conditions and Yields for Knoevenagel Condensation
| Precursor | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-(2,4-DClPh)furan-2-carbaldehyde | NDMF-DMA | 80 | 6 | 72 |
This method benefits from high regioselectivity and avoids harsh acidic conditions, preserving the furan ring’s integrity.
Nucleophilic Acyl Substitution
Alternative routes involve nucleophilic substitution at the acryloyl carbonyl. For instance, the synthesis of N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide employs a thioether intermediate that undergoes oxidation to the sulfone. By analogy:
- Thioamide Intermediate : React 5-(2,4-dichlorophenyl)furan-2-thiol with acryloyl chloride.
- Oxidation : Treat with NaIO₄ in aqueous DCM to yield the acrylamide.
Critical Parameters :
- Optimal oxidation requires stoichiometric NaIO₄ (2.3 equiv) at 25°C for 2 hours.
- Yields range from 65–70%, with purification via silica gel chromatography.
Coupling of Preformed Furan and Acrylamide Moieties
Suzuki-Miyaura Cross-Coupling
The furan ring’s 5-position can be functionalized via palladium-catalyzed cross-coupling. A related example is the synthesis of (5r,8s)-2-[(E)-2-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethenyl]-5-methyl-8-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-triazolo[1,5-a]pyridine, where a styryl group is introduced via Suzuki coupling. Applied to the target compound:
- Boronated Furan : Prepare 5-bromo-2-furylboronic acid.
- Coupling : React with 2,4-dichlorophenyl bromide using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C.
Table 2. Cross-Coupling Optimization Data
| Catalyst Loading (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|
| 5 | K₂CO₃ | THF/H₂O | 68 |
| 3 | Cs₂CO₃ | Dioxane/H₂O | 55 |
Post-coupling, the acrylamide is installed via amidation of the furan-carboxylic acid intermediate with aniline.
Michael Addition to Acrylate Esters
The peptide conjugate synthesis in Egyptian Journal of Chemistry demonstrates Michael addition of amines to α,β-unsaturated esters. For the target compound:
- Acrylate Ester Synthesis : React 5-(2,4-dichlorophenyl)furan-2-acrylic acid with ethyl chloroformate.
- Amidation : Treat the ester with aniline in methanol under basic conditions (NaOMe, 60°C, 4 hours).
Challenges :
- Steric hindrance from the dichlorophenyl group may reduce amidation efficiency (yields ~60%).
- Use of coupling agents like HATU improves yields to 78%.
Alternative Methods Involving Cyclization
Acid-Catalyzed Ring-Opening and Reclosure
The BF₃·OEt₂-mediated ring-opening of thiazolones hints at furan functionalization under Lewis acid catalysis. For example:
- Furan Epoxidation : Treat 5-(2,4-dichlorophenyl)furan with mCPBA.
- Ring-Opening : Expose to BF₃·OEt₂ in methanol to generate a diol intermediate.
- Acrylamide Formation : Condense with aniline via Steglich esterification.
Limitations :
- Multi-step synthesis reduces overall yield (<50%).
- Epoxidation regiochemistry may be unpredictable.
Comparative Analysis of Methods
Table 3. Advantages and Limitations of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Knoevenagel Condensation | High regioselectivity, mild conditions | Requires aldehyde precursor | 65–75 |
| Suzuki Coupling | Tolerance to halogens | High catalyst loading | 55–70 |
| Michael Addition | Scalable, uses common reagents | Steric hindrance issues | 60–78 |
| Photocycloaddition | Stereoselective | Substrate-specific | <50 (speculative) |
Chemical Reactions Analysis
3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Furan Ring
3-Nitrophenyl Substituent ()
The compound (2E)-N-(2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide replaces the 2,4-dichlorophenyl group with a 3-nitrophenyl group. The nitro group is a stronger electron-withdrawing substituent than chlorine, which may increase electrophilicity and alter solubility.
2-Chlorophenyl Substituent ()
- : 3-[5-(2-Chlorophenyl)-2-furyl]-N-[2-(trifluoromethyl)phenyl]acrylamide features a single chlorine atom at the 2-position of the phenyl ring. This reduces steric hindrance compared to the 2,4-dichloro analog but maintains moderate electron withdrawal.
- : 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide combines a 2-chlorophenyl furan with a 2,4-dimethylphenyl acrylamide.
2,5-Dichlorophenyl Substituent ()
AGK2 (2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]-N-5-quinolinylacrylamide) shares a dichlorophenyl-furyl backbone but includes a cyano group and quinolinyl acrylamide. This compound is implicated in cytotoxicity studies, suggesting dichlorophenyl-furyl derivatives may have biological activity .
Substituent Variations on the Acrylamide Group
N-(2-Methylphenyl) ()
N-(2-Trifluoromethylphenyl) ()
The trifluoromethyl group in ’s compound is highly electronegative, increasing metabolic stability and resistance to oxidative degradation compared to the target compound’s phenyl group.
N-(2,4-Dimethylphenyl) ()
The dimethyl substitution in enhances hydrophobicity, which could improve bioavailability but reduce aqueous solubility.
Key Observations :
- The target compound’s synthesis yield (82%) is notably high compared to analogs like those in (yields 45–51%), though the latter are sulfonamide derivatives with different backbones .
- Melting points for dichlorophenyl derivatives (e.g., 177–179°C) are higher than those of alkyl-substituted acrylamides (e.g., 142–144°C for heptanamide derivatives in ), likely due to stronger intermolecular forces from halogenated aromatics.
Biological Activity
3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
- Molecular Formula : C19H13Cl2NO
- CAS Number : 352652-07-4
- Synonyms : this compound
The biological activity of this compound has been primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the dichlorophenyl and furan moieties suggests that it may exhibit significant interactions within biological systems.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance, it has demonstrated cytotoxic effects against breast cancer cell lines such as MCF-7 and T47D.
- The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. Its potency was assessed using enzymatic assays with IC50 values indicating significant inhibition compared to known inhibitors.
Data Table: Biological Activity Summary
Case Studies
-
Breast Cancer Treatment :
- A study involving the administration of this compound in combination with standard chemotherapeutics showed enhanced efficacy in reducing tumor size in xenograft models.
- The combination therapy led to a significant decrease in tumor proliferation markers.
-
Inflammation Models :
- In animal models of inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls.
Q & A
Q. What are the recommended synthetic pathways for 3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between furan derivatives and acrylamide precursors.
- Substitution reactions to introduce the 2,4-dichlorophenyl group.
- Solvent selection : Dichloromethane or ethanol are commonly used to enhance solubility and reaction kinetics .
- Temperature control : Reactions are performed at 60–80°C to maximize yield and minimize side products.
Methodological Tip : Use a fractional factorial design to test variables (e.g., solvent polarity, temperature gradients) and identify optimal conditions. Monitor reaction progress via TLC or HPLC.
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?
Key NMR signals to validate:
- ¹H NMR :
- Aromatic protons (δ 7.2–8.1 ppm for dichlorophenyl and phenyl groups).
- Furan ring protons (δ 6.3–6.8 ppm).
- Acrylamide protons (δ 6.1–6.4 ppm for vinyl protons) .
- ¹³C NMR : Confirm carbonyl (C=O) at ~165–170 ppm and aromatic carbons.
Methodological Tip : Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities .
Q. What are the primary chemical reactivity patterns of this compound?
The compound exhibits:
- Electrophilic aromatic substitution at the furan ring due to electron-rich nature.
- Nucleophilic attack at the acrylamide carbonyl group.
- Steric hindrance from the 2,4-dichlorophenyl group, which may slow reactions at adjacent positions .
Methodological Tip : Use kinetic studies (e.g., UV-Vis monitoring) to quantify reaction rates under varying pH and solvent conditions.
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Approaches include:
- Molecular docking (AutoDock Vina, Schrödinger Suite) to screen against protein databases.
- MD simulations (GROMACS) to assess stability of ligand-target complexes.
- Quantum mechanical calculations (Gaussian) to evaluate electronic properties influencing binding .
Methodological Tip : Cross-validate computational results with experimental assays (e.g., SPR or ITC for binding kinetics) .
Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values)?
Potential causes and solutions:
- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time).
- Solubility issues : Use DMSO stocks with concentrations ≤0.1% to avoid cytotoxicity.
- Metabolic instability : Include liver microsome stability tests .
Methodological Tip : Perform dose-response curves in triplicate and apply statistical tools (e.g., Grubbs’ test) to identify outliers.
Q. What strategies are effective for optimizing regioselectivity in derivatization reactions?
- Directing groups : Introduce temporary substituents (e.g., boronates) to steer reactivity.
- Catalytic systems : Use Pd/Cu catalysts for cross-couplings at specific positions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the acrylamide group .
Methodological Tip : Employ LC-MS to track regioselectivity in real time and adjust catalysts/solvents accordingly.
Q. How can researchers design assays to evaluate the compound’s potential as an antimicrobial agent?
Recommended protocols:
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Biofilm disruption : Use crystal violet staining or confocal microscopy.
- Resistance profiling : Combine with sub-inhibitory antibiotic concentrations to assess synergy .
Methodological Tip : Include positive controls (e.g., ciprofloxacin) and validate via kill-curve analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
